Imidazole-Mediated Hydrolytic Stability Against Arabidopsis IAA-Amino Acid Hydrolases IAR3 and ILL2
Arabidopsis IAA-amino acid hydrolases IAR3 and ILL2 rapidly cleave IAA-Ala and IAA-Leu but exhibit negligible activity toward IAA-His. In standardized in vitro assays, IAA-His hydrolysis was 2% of the rate observed for IAA-Ala at equimolar substrate concentrations [1]. This resistance is attributed to the steric and electronic effects of the imidazole ring, which prevents productive binding in the enzyme active site.
| Evidence Dimension | Enzymatic hydrolysis rate |
|---|---|
| Target Compound Data | ≤2% hydrolysis relative to IAA-Ala control (100 μM substrate, recombinant IAR3, 30 min) |
| Comparator Or Baseline | IAA-Ala (100% relative hydrolysis under same conditions); IAA-Leu (~95%) |
| Quantified Difference | Approximately 50-fold reduction vs IAA-Ala |
| Conditions | Recombinant Arabidopsis IAR3 hydrolase, pH 7.5, 30°C, 30 min incubation, HPLC quantification |
Why This Matters
For studies requiring a hydrolysis-resistant IAA conjugate (e.g., stable-isotope tracer experiments, auxin transport assays), IAA-His provides a validated non-hydrolyzable control, whereas IAA-Ala would be rapidly consumed.
- [1] LeClere S, Tellez R, Rampey RA, Matsuda SPT, Bartel B. Characterization of a family of IAA-amino acid conjugate hydrolases from Arabidopsis. J Biol Chem. 2002;277(23):20446–20452. doi:10.1074/jbc.M111955200 View Source
